6|A-Hydroxy-7|A-(thiomethyl)spirolactone

Catalog No.
S650418
CAS No.
M.F
C23H32O4S
M. Wt
404.6 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6|A-Hydroxy-7|A-(thiomethyl)spirolactone

Product Name

6|A-Hydroxy-7|A-(thiomethyl)spirolactone

IUPAC Name

6-hydroxy-10,13-dimethyl-7-methylsulfanylspiro[2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17,5'-oxolane]-2',3-dione

Molecular Formula

C23H32O4S

Molecular Weight

404.6 g/mol

InChI

InChI=1S/C23H32O4S/c1-21-8-4-13(24)12-16(21)19(26)20(28-3)18-14(21)5-9-22(2)15(18)6-10-23(22)11-7-17(25)27-23/h12,14-15,18-20,26H,4-11H2,1-3H3

InChI Key

NWLBSWATTSRBOV-UHFFFAOYSA-N

SMILES

CC12CCC(=O)C=C1C(C(C3C2CCC4(C3CCC45CCC(=O)O5)C)SC)O

Canonical SMILES

CC12CCC(=O)C=C1C(C(C3C2CCC4(C3CCC45CCC(=O)O5)C)SC)O

Description

6-hydroxy-7-(thiomethyl)spironolactone is a steroid lactone.

6β-Hydroxy-7α-(thiomethyl)spirolactone, also known as 6β-OH-7α-thiomethylspironolactone, is a steroidal antimineralocorticoid belonging to the spirolactone class. It is a significant active metabolite of spironolactone, which is widely used in clinical settings for various conditions, including heart failure and hypertension. The compound's chemical formula is C23H32O4SC_{23}H_{32}O_{4}S with a molar mass of approximately 404.57 g/mol. Its structure features a lactone ring and a thiomethyl group, contributing to its pharmacological properties and metabolic pathways .

, primarily related to its metabolic conversion from spironolactone. Key reactions include:

  • Hydroxylation: The conversion of spironolactone to 6β-hydroxy-7α-(thiomethyl)spirolactone involves hydroxylation at the 6-position.
  • Thiomethylation: The introduction of the thiomethyl group occurs during the metabolic transformation of spironolactone, enhancing its biological activity.
  • Oxidation: This compound can also be oxidized to form other metabolites such as canrenone, which is another active metabolite of spironolactone .

6β-Hydroxy-7α-(thiomethyl)spirolactone exhibits significant biological activity as an antimineralocorticoid. It functions by antagonizing the effects of aldosterone, leading to increased sodium excretion and potassium retention in the kidneys. This mechanism is crucial for treating conditions associated with fluid retention and hypertension. The compound has a longer half-life compared to spironolactone, contributing to its sustained therapeutic effects . Its half-life is approximately 15 hours, compared to 1.4 hours for spironolactone itself .

The synthesis of 6β-hydroxy-7α-(thiomethyl)spirolactone can be achieved through several methods:

  • From Spironolactone: The primary method involves the metabolic conversion of spironolactone through enzymatic processes in the liver.
  • Chemical Synthesis: Laboratory synthesis can involve starting from androstenedione or similar steroid precursors through various reactions such as hydroxylation and thiomethylation .

6β-Hydroxy-7α-(thiomethyl)spirolactone is primarily used in medical applications related to its role as an antimineralocorticoid. Its applications include:

  • Treatment of Heart Failure: It helps manage fluid retention and blood pressure in patients with heart failure.
  • Hypertension Management: The compound is effective in lowering blood pressure in hypertensive patients.
  • Hormonal Disorders: It is used in conditions such as primary hyperaldosteronism and certain hormonal imbalances .

Interaction studies have shown that 6β-hydroxy-7α-(thiomethyl)spirolactone may interact with various drugs metabolized by cytochrome P450 enzymes. It has been observed that this compound can influence the metabolism of other medications, potentially leading to altered therapeutic effects or increased side effects. Understanding these interactions is crucial for optimizing treatment regimens involving this compound .

Several compounds share structural similarities with 6β-hydroxy-7α-(thiomethyl)spirolactone, each possessing unique properties:

Compound NameStructure TypeKey Features
SpironolactoneParent CompoundProdrug with a short half-life
CanrenoneActive MetaboliteLonger half-life; potent antimineralocorticoid
7α-ThiomethylspironolactoneRelated MetaboliteSimilar mechanism; shorter half-life
7α-ThiospironolactoneRelated MetaboliteActive metabolite; distinct side effects

These compounds are related through their metabolic pathways and therapeutic uses but differ in their pharmacokinetic profiles and specific clinical applications .

XLogP3

2

Dates

Modify: 2024-02-18

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